REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1.Cl[CH2:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]#[N:23])=[CH:18][CH:17]=1>CCOCC.CC(C)=O>[NH:9]1[CH:13]=[CH:12][N:11]=[C:10]1[CH2:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]#[N:23])=[CH:18][CH:17]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
6.4 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4.326 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.26 kg
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
3.2 kg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
4.745 kg
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
48 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 45° under nitrogen for 26 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is redissolved in 40 L of methylene chloride
|
Type
|
WASH
|
Details
|
washed with 40 L of water and twice with 10 L of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield the crude product which
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with 9 L of ether
|
Type
|
CUSTOM
|
Details
|
dried at 40°
|
Reaction Time |
26 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)CC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |